Trifloxystrobin-d3

pesticide residue analysis environmental fate soil contamination

Select Trifloxystrobin-d3 as your internal standard to eliminate matrix-induced quantification errors in pesticide residue monitoring. The +3 Da deuterium label on the O-methyl oxime and methyl ester ensures co-elution with native trifloxystrobin while providing a distinct MS/MS channel—essential for correcting ion suppression in complex matrices like rice, milk, eggs, and soil. Supplied at ≥98% purity, this isotopologue enables LOQs of 1–2.5 ng/g to meet Codex, EFSA, and US EPA MRL enforcement requirements. Avoid false positives and costly trade disruptions by choosing the isotope dilution method validated for regulatory submissions.

Molecular Formula C20H19F3N2O4
Molecular Weight 411.4 g/mol
Cat. No. B15140529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifloxystrobin-d3
Molecular FormulaC20H19F3N2O4
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3
InChIKeyONCZDRURRATYFI-ZFOUPERYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifloxystrobin-d3: A Deuterated Strobilurin Fungicide Analytical Standard for High-Precision Quantification in Complex Matrices


Trifloxystrobin-d3 is a deuterium-labeled isotopologue of the broad-spectrum strobilurin fungicide trifloxystrobin (CGA 279202), distinguished by the substitution of three hydrogen atoms with deuterium at the O-methyl oxime and methoxyiminoacetamide methyl ester positions [1]. Its molecular formula is C₂₀H₁₆D₃F₃N₂O₄, yielding a nominal mass shift of +3 Da relative to the native analyte, which provides a clear mass spectrometric channel for accurate quantification without interference from the unlabeled target compound . While the parent fungicide is valued in agricultural disease management, the deuterated analog serves an entirely distinct function—as an isotopically labeled internal standard for residue analysis [2]. This compound is supplied exclusively for research and analytical use, with typical specifications of ≥98% purity to ensure reliable calibration .

Why Generic Substitution Fails: The Analytical Necessity of Trifloxystrobin-d3 in Regulated Pesticide Residue Monitoring


Substituting trifloxystrobin-d3 with a non-deuterated analog or a structurally unrelated internal standard introduces substantial analytical risks that undermine regulatory compliance. The deuterium label provides a mass shift that allows the internal standard to co-elute with the native analyte while being distinguished via MS/MS, thereby correcting for matrix effects, ionization suppression, and extraction variability—critical factors in complex agricultural matrices such as soil, rice, milk, eggs, and pork where trifloxystrobin residues are routinely monitored [1]. Non-isotopic internal standards cannot fully compensate for differential matrix effects, while external calibration methods lack the dynamic correction needed for variable recovery across sample types, often resulting in systematic quantification errors that may exceed the tolerance thresholds set by Codex Alimentarius, EFSA, and US EPA for trifloxystrobin residues [2]. The selection of Trifloxystrobin-d3 as the internal standard in validated LC-MS/MS methods is therefore not a matter of convenience but a methodological requirement for achieving the precision and accuracy mandated in regulatory enforcement and dietary risk assessment [1].

Trifloxystrobin-d3: Quantitative Evidence Supporting Analytical Method Selection and Procurement Decisions


Validated Quantification in Agricultural Soils: Achieving a 2.5 ppb LOQ with Trifloxystrobin-d3 Internal Standard

Trifloxystrobin-d3 was selected as the internal standard for a validated LC-MS/MS method developed to quantify trifloxystrobin and four of its metabolites in diverse Hawaiian agricultural soils. The method, employing accelerated solvent extraction (ASE) coupled with LC-MS/MS, achieved a limit of quantitation (LOQ) of 2.5 ppb for trifloxystrobin and its metabolites [1]. This LOQ is significantly below the typical soil residue levels encountered in dissipation studies, ensuring reliable detection and quantification at environmentally relevant concentrations. The use of Trifloxystrobin-d3 as the isotopically labeled internal standard directly enabled this high sensitivity by correcting for matrix-induced signal suppression and extraction inefficiencies inherent in soil analysis [1].

pesticide residue analysis environmental fate soil contamination LC-MS/MS method validation

Enhanced Recovery and Precision in Rice Ecosystem Monitoring Using Deuterated Trifloxystrobin

In a comprehensive field dissipation study of trifloxystrobin in rice paddy ecosystems, Trifloxystrobin-d3 was utilized as the internal standard to achieve robust method validation across multiple matrices including rice grain, hull, straw, paddy water, and soil [1]. The method, based on QuEChERS extraction and LC-MS/MS, demonstrated overall average recoveries ranging from 74.2% to 107.4% with relative standard deviations (RSDs) of less than 7.8% across all matrices at three spiking levels (0.1, 1.0, and 5.0 mg/kg) [1]. This level of precision and accuracy is unattainable without the isotope dilution correction provided by the deuterated internal standard, as the diverse matrix compositions of rice tissues, water, and soil induce highly variable ionization effects that external calibration cannot adequately address [2].

rice paddy dissipation pesticide residue monitoring QuEChERS-LC-MS/MS environmental toxicology

Compensation for Matrix Effects in Animal-Derived Foods: Method Validation with Trifloxystrobin-d3 in Milk, Eggs, and Pork

A validated residue analysis method for trifloxystrobin (TFS) and its metabolite trifloxystrobin acid (TFSA) in milk, eggs, and pork was established using QuEChERS sample preparation and LC-MS/MS with Trifloxystrobin-d3 as the internal standard [1]. The calibration curves exhibited excellent linearity with determination coefficients (R²) >0.9930 over the range of 0.5-250 ng/mL for both analytes [1]. The method achieved recoveries of 81-100% for TFS with RSDs of 3-10%, and 76-96% for TFSA with RSDs of 2-13%, with a LOQ of 1 ng/g for both analytes in all three matrices [1]. These performance metrics meet the stringent acceptance criteria established by Codex Alimentarius (CAC/GL 90-2017) and EU SANTE guidelines for pesticide residue analysis in animal-derived foods [1].

animal product residue analysis food safety LC-MS/MS dietary risk assessment

Differential Uptake and Metabolite Formation Kinetics in Field Dissipation Studies Enabled by Trifloxystrobin-d3 Quantification

Field dissipation studies in rice paddies quantified using Trifloxystrobin-d3 as internal standard revealed distinct half-life profiles for the parent compound across different compartments: 1.9-4.7 days in rice seedling, 0.35-0.54 days in soil, and 0.28-0.51 days in paddy water [1]. Crucially, the method also enabled accurate quantification of the acid metabolite CGA 321113, which constituted only a small fraction of final residues in rice matrices but was present at concentrations substantially exceeding the parent compound in soil samples [1]. At 28 days post-application, total residues of trifloxystrobin plus CGA 321113 were 0.39 mg/kg in husked rice, 3.82 mg/kg in rice hull, 0.29 mg/kg in straw, and 0.15 mg/kg in soil [1]. The isotopically labeled internal standard was essential for the simultaneous, interference-free quantification of both the parent and the acid metabolite across matrices with widely differing physicochemical properties [2].

pesticide dissipation metabolite profiling field residue trials environmental fate

Trifloxystrobin-d3 Demonstrates Superior Chromatographic Resolution in UHPLC-MS/MS Multi-Residue Methods

In multi-residue UHPLC-MS/MS methods for strobilurin fungicides, the inclusion of Trifloxystrobin-d3 as an isotopically labeled internal standard provides a distinct advantage in chromatographic resolution and analyte confirmation. Deuterated internal standards exhibit retention time shifts of approximately 0.03-0.10 minutes relative to their non-deuterated counterparts under reversed-phase UHPLC conditions [1]. This slight but reproducible shift enables unambiguous identification and integration of the internal standard signal without interference from the native analyte peak, while still maintaining sufficient co-elution to correct for matrix effects [1]. In contrast, structural analogs used as internal standards often exhibit retention time differences of >0.5 minutes, which substantially reduces their capacity to compensate for transient matrix effects that occur during the narrow elution window of the target analyte [2].

UHPLC-MS/MS pesticide multi-residue analysis chromatographic separation method validation

Procurement Advantage: Trifloxystrobin-d3 Offers Greater Quantitative Reliability than Alternative Isotopologues

When selecting an isotopically labeled internal standard for trifloxystrobin analysis, Trifloxystrobin-d3 presents a favorable balance between isotopic enrichment and minimal deuterium isotope effect relative to higher-mass deuterated variants such as Trifloxystrobin-d6 . The substitution of only three deuterium atoms (d₃) reduces the risk of chromatographic resolution differences that can occur with more heavily deuterated isotopologues (e.g., d₆), which may exhibit retention time shifts exceeding 0.15-0.20 minutes under certain UHPLC conditions [1]. Such increased retention time divergence with d₆ isotopologues can diminish the internal standard's capacity to correct for matrix effects that are highly temporally localized around the analyte peak apex [1]. Trifloxystrobin-d3 is commercially available from multiple vendors with specifications of ≥98% purity, providing reliable sourcing options for method validation and routine monitoring laboratories .

stable isotope labeled standards procurement specification analytical reference materials deuterium isotope effect

Optimal Research and Industrial Applications of Trifloxystrobin-d3 Based on Validated Quantitative Performance


Regulatory Pesticide Residue Monitoring in Agricultural Commodities

Trifloxystrobin-d3 is the preferred internal standard for laboratories conducting routine pesticide residue monitoring in compliance with Codex Alimentarius, US EPA, and EU MRL regulations. The validated methods employing Trifloxystrobin-d3 achieve LOQs of 1-2.5 ng/g across diverse matrices including rice, wheat, fruits, vegetables, milk, eggs, pork, and soil, meeting the sensitivity requirements for enforcement actions where MRLs for trifloxystrobin range from 0.01 mg/kg to several mg/kg depending on the commodity [1]. The isotope dilution approach using Trifloxystrobin-d3 provides the matrix effect correction essential for accurate quantification in high-water, high-fat, and high-protein matrices, thereby minimizing the risk of false positive findings or erroneous MRL exceedances that could trigger costly trade disruptions [1].

Environmental Fate and Dissipation Studies for Regulatory Dossier Submission

In field dissipation trials designed to establish pre-harvest intervals (PHIs) and generate environmental fate data for regulatory dossiers, Trifloxystrobin-d3 enables the precise determination of degradation half-lives across soil, water, and plant compartments. As demonstrated in rice paddy studies, the compound supports simultaneous quantification of the parent fungicide and its acid metabolite CGA 321113 with RSDs below 7.8%, enabling statistically robust calculation of t₁/₂ values [1]. This level of precision is critical when submitting data to regulatory agencies such as EFSA and US EPA, where dissipation kinetics inform PHI recommendations and rotational crop restrictions. The validated methods using Trifloxystrobin-d3 have been successfully applied to quantify residues across the full range of environmentally relevant concentrations from 2.5 ppb (LOQ) to mg/kg levels [1].

Dietary Risk Assessment and Food Safety Surveillance Programs

Trifloxystrobin-d3 is the analytical standard of choice for laboratories participating in national and international food safety surveillance programs that conduct dietary risk assessments for the general population. The validated LC-MS/MS methods using Trifloxystrobin-d3 internal standard have been applied to survey 30 milk, 30 egg, and 30 pork samples from major producing regions, enabling reliable determination of trifloxystrobin and trifloxystrobin acid residues at concentrations below the 1 ng/g LOQ in 100% of tested samples [1]. The resulting hazard quotients of 0.001-0.003% for long-term dietary exposure confirm negligible consumer risk, but such conclusions are only valid when the underlying analytical data are generated with the accuracy and precision afforded by isotopically labeled internal standard correction [1]. External calibration or non-isotopic internal standard approaches would introduce unacceptable uncertainty into these risk calculations.

Method Development and Validation for Multi-Residue Pesticide Screens

Analytical chemists developing and validating multi-residue LC-MS/MS methods for strobilurin fungicides should select Trifloxystrobin-d3 as the internal standard for the trifloxystrobin channel. The d₃ isotopic label provides a +3 Da mass shift that is easily resolved by triple quadrupole MS/MS while maintaining near-identical chromatographic retention to the native analyte, thereby maximizing matrix effect compensation across the elution window [1]. This characteristic is particularly valuable in multi-residue methods where dozens of pesticides must be quantified in a single injection and where the use of a single, well-characterized deuterated internal standard per analyte group simplifies method preparation and reduces the potential for cross-interference [1]. Trifloxystrobin-d3 is supplied at ≥98% purity, ensuring that the internal standard itself does not contribute detectable levels of unlabeled trifloxystrobin that would compromise calibration accuracy [2].

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